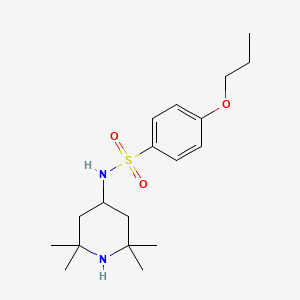

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

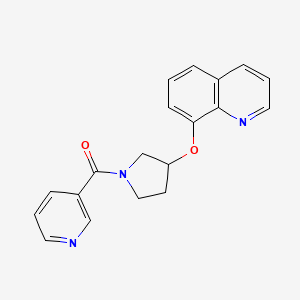

Übersicht

Beschreibung

The compound is a derivative of 2,2,6,6-Tetramethylpiperidine , which is a hindered secondary amine used in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, 2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize various compounds via reactions such as allylic amination of allylic chlorides, oxidation in the presence of oxone as an oxidant, and reaction with heterocyclic thiols in the presence of iodine as an oxidant .Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine can participate in various reactions, including the generation of silylketene acetals, the preparation of metallo-amide bases, and the synthesis of allylated tertiary amines .Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine include a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

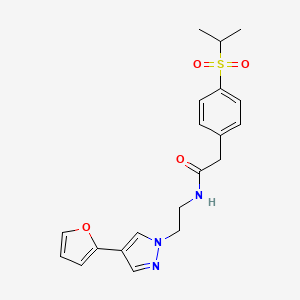

Alzheimer’s Disease Treatment

Research on compounds structurally related to 4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has demonstrated promising results in the treatment of Alzheimer's disease. These compounds have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with selectivity toward BChE. This suggests a potential for these compounds to block AChE-induced β-amyloid aggregation, offering a disease-modifying effect for Alzheimer's disease treatment (Makhaeva et al., 2020).

Carbonic Anhydrase Inhibition

Another area of application is in the inhibition of carbonic anhydrase, where derivatives have shown very good in vitro inhibitory properties against human carbonic anhydrase isoforms I, II, and VII. These findings are significant for the potential treatment of conditions related to the dysregulation of carbonic anhydrase activity (Sethi et al., 2013).

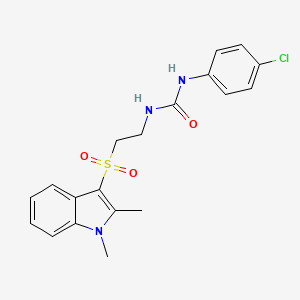

Antimicrobial Activity

Compounds with a similar sulfonamide structure have been investigated for their antimicrobial properties. For instance, the synthesis and bioactivity studies on new derivatives demonstrated notable herbicidal and bactericidal activities. This suggests their potential use in agricultural applications and as antibiotic agents (De, 2003).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (tempol), have been shown to interact with reactive oxygen species (ros) .

Mode of Action

Similar compounds like tempol are known to scavenge ros and ameliorate oxidative damage in the body .

Biochemical Pathways

The related compound tempol is known to interact with oxidative stress pathways .

Result of Action

Similar compounds like tempol have been shown to alleviate chronic intermittent hypoxia-induced lung injury .

Eigenschaften

IUPAC Name |

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O3S/c1-6-11-23-15-7-9-16(10-8-15)24(21,22)19-14-12-17(2,3)20-18(4,5)13-14/h7-10,14,19-20H,6,11-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHOXKVJMSWQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B2769945.png)

![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)

![(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate](/img/structure/B2769952.png)

![2-(4-ethylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2769958.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2769961.png)

![2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2769964.png)